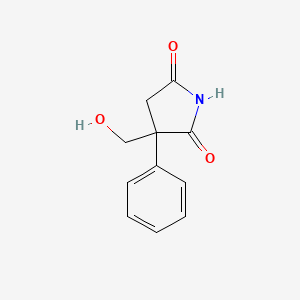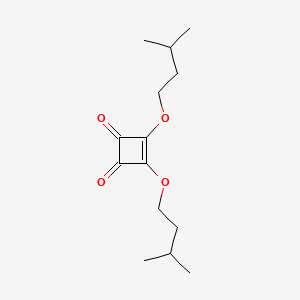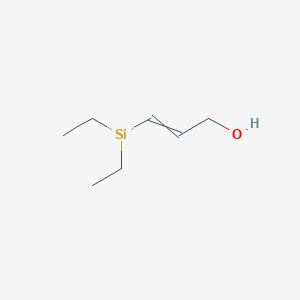
CID 78065524
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78065524 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Preparation Methods
The synthesis of CID 78065524 involves several steps and specific reaction conditions. The preparation methods can be divided into synthetic routes and industrial production methods.
Synthetic Routes
The synthetic routes for this compound typically involve the use of organic chemical synthesis techniques. These methods may include the use of catalysts, solvents, and specific reaction conditions to achieve the desired product. For example, one method might involve the use of a palladium-catalyzed reaction to form the compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize waste. The specific details of these methods can vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
CID 78065524 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the gain of electrons, and this compound can be reduced using specific reducing agents.
Substitution: In substitution reactions, one functional group in the compound is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound .
Scientific Research Applications
CID 78065524 has a wide range of applications in scientific research, including its use in chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the development of new compounds and materials .
Biology
In biological research, this compound is studied for its potential effects on biological systems. It may be used in experiments to understand its interactions with enzymes, proteins, and other biomolecules .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Researchers are exploring its effects on various diseases and conditions, aiming to develop new treatments and drugs .
Industry
In the industrial sector, this compound is used in the production of various products. Its chemical properties make it suitable for use in manufacturing processes, including the production of pharmaceuticals, agrochemicals, and specialty chemicals .
Mechanism of Action
The mechanism of action of CID 78065524 involves its interaction with specific molecular targets and pathways.
Molecular Targets
This compound may interact with enzymes, receptors, and other proteins in biological systems. These interactions can lead to changes in cellular processes and biochemical pathways .
Pathways Involved
The pathways involved in the action of this compound can vary depending on the specific application. For example, in medicinal research, it may target pathways related to disease mechanisms, while in industrial applications, it may influence chemical reactions and processes .
Properties
Molecular Formula |
C7H15OSi |
|---|---|
Molecular Weight |
143.28 g/mol |
InChI |
InChI=1S/C7H15OSi/c1-3-9(4-2)7-5-6-8/h5,7-8H,3-4,6H2,1-2H3 |
InChI Key |
JCMCKAZPEIOKJE-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphane](/img/structure/B14547449.png)

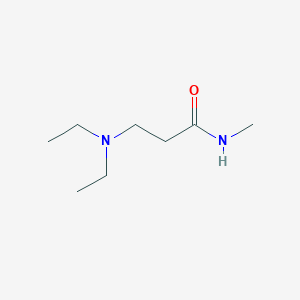
![2-[4-(2,4-Dichloro-3-hydroxyphenoxy)phenoxy]propanoic acid](/img/structure/B14547486.png)
![N-[(E)-[(2-hydroxyphenyl)hydrazinylidene]methyl]-3-nitrobenzamide](/img/structure/B14547492.png)
![4-Chloro-1-cyclohexyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole](/img/structure/B14547494.png)
![4-Methoxyphenyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14547501.png)
![1,1'-[(Ethoxymethylene)disulfonyl]bis(4-chlorobenzene)](/img/structure/B14547509.png)
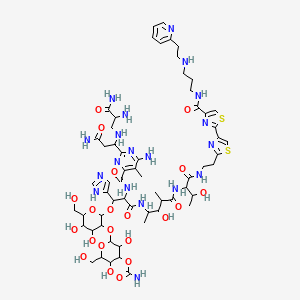
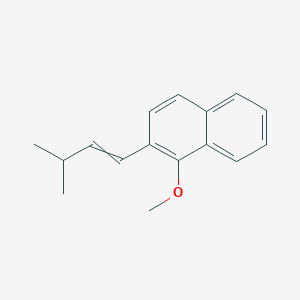
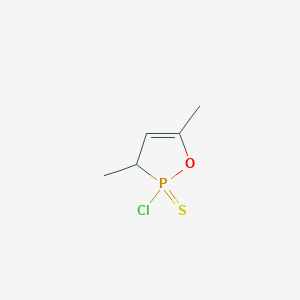
![4H-Pyrano[2,3-b]pyridin-4-one, 2-amino-3-bromo-](/img/structure/B14547520.png)
